N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
The compound N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide features a dihydropyrimidinone core (4-amino-6-oxo-1,6-dihydropyrimidin-5-yl) substituted at position 2 with a thioether group linked to a 2-oxoethylpiperazine moiety and at position 5 with a thiophene-2-carboxamide group. The thiophene carboxamide contributes to electronic modulation and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c22-18-17(23-19(29)15-7-4-12-31-15)20(30)25-21(24-18)32-13-16(28)27-10-8-26(9-11-27)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,23,29)(H3,22,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUJPCVZYEIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a thiophene moiety and a piperazine derivative, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with a piperazine ring demonstrate varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest substantial efficacy against common pathogens, which may be attributed to their ability to disrupt microbial cell wall synthesis or function .
Anticancer Activity
Preliminary studies have highlighted the potential anticancer properties of this compound. In vitro assays using various cancer cell lines, such as HL60 and K562, have shown that it induces cytotoxic effects, potentially through apoptosis pathways. The selectivity index indicates that it may selectively target cancer cells while sparing normal cells . Molecular docking studies suggest that the compound may interact with key enzymes involved in cancer cell proliferation .
The biological activity of N-(4-amino-6-oxo...) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival and proliferation of pathogens and cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound appears to activate apoptotic pathways, resulting in programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperazine derivatives against a panel of bacteria and fungi. N-(4-amino-6-oxo...) was included in the test group and exhibited MIC values comparable to established antibiotics .
Study 2: Anticancer Activity
In another study, the compound was tested against leukemia cell lines using the MTT assay. Results showed a significant reduction in cell viability, indicating its potential as an anticancer agent . Further molecular docking analysis revealed interactions with BCR-ABL1 tyrosine kinase, suggesting a targeted mechanism against chronic myeloid leukemia.
Data Table: Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a thiophene ring, a pyrimidine moiety, and a piperazine group. These structural elements contribute to its biological activity and interaction with various biological targets.
Molecular Formula
Molecular Weight
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that related compounds could inhibit cell proliferation in human colon cancer (HCT 116) cells, indicating that modifications similar to those found in N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide may enhance anticancer properties .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar thiophene and piperazine structures have been reported to possess antibacterial and antifungal properties. Research indicates that such compounds can disrupt microbial cell walls or inhibit vital metabolic pathways, making them suitable candidates for developing new antibiotics .
Neurological Applications
The presence of the piperazine group suggests possible applications in treating neurological disorders. Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects. A study on related compounds demonstrated their ability to modulate neurotransmitter systems, which could be beneficial in managing conditions like anxiety and depression .
| Compound Name | Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HCT 116 | 4.36 | |
| Compound B | Antimicrobial | E. coli | 12.5 | |
| Compound C | Neurological | Animal Model | 15.0 |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives based on the structure of N-(4-amino-6-oxo...) and evaluated their anticancer activity against several cancer cell lines. The results showed that specific modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiophene-based compounds. The study revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that N-(4-amino-6-oxo...) could be further explored as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Thiazinane vs. Dihydropyrimidinone Core
The compound (2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide () replaces the dihydropyrimidinone core with a thiazinane ring. The fluorophenyl group enhances metabolic stability compared to the target compound’s unsubstituted phenyl group, while the morpholine substituent reduces basicity compared to phenylpiperazine, likely diminishing CNS penetration .
Fused Thienopyrimidine vs. Non-Fused Thiophene
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides () feature a fused thienopyrimidine system, increasing planarity for DNA intercalation or kinase inhibition.
Substituent Analysis
Piperazine vs. Morpholine and Cyano Groups
The phenylpiperazine moiety in the target compound enhances solubility and receptor affinity due to its basic nitrogen, unlike the morpholine group in ’s compound, which lacks protonation capability. N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide () introduces a cyano group at position 5, which is electron-withdrawing and may stabilize the dihydropyrimidinone ring, altering reactivity in nucleophilic environments .
Thioether vs. Thioxo Linkages
The thioether (-S-) bridge in the target compound is more stable under physiological conditions than the thioxo (=S) group in ’s compounds, which may undergo oxidation to sulfoxides or sulfones, altering bioavailability .
Pharmacological Implications (Hypothetical)
- Compounds: The cyano group could enhance binding to enzymes like dihydrofolate reductase, common in anticancer drug design .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization, acylation, and thioether formation. Critical steps include:
- Thienopyrimidine core construction : Cyclization of thiourea derivatives with α,β-unsaturated carbonyl intermediates under reflux in ethanol or dimethylformamide (DMF) .
- Thioether linkage : Reaction of a thiol-containing intermediate with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .
- Final acylation : Introduction of the thiophene-2-carboxamide moiety via carbodiimide-mediated coupling.
Key conditions : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (prevents decomposition of labile intermediates), and catalyst selection (e.g., triethylamine for acid scavenging) .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the thienopyrimidine core and piperazine substitution .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies process impurities (e.g., unreacted thiol intermediates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragments, ensuring correct mass-to-charge ratio .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1680 cm, NH stretches at ~3300 cm) .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like serum concentration and incubation time .
- Orthogonal validation : Cross-verify results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data normalization : Apply Z-score normalization to account for inter-assay variability in high-throughput screens .
Advanced: What computational strategies predict binding interactions with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets, focusing on hydrogen bonding with the thienopyrimidine core and hydrophobic contacts with the phenylpiperazine group .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide SAR .
Basic: What structural motifs correlate with pharmacological activity?
- Thienopyrimidine core : Essential for kinase inhibition via π-π stacking with conserved phenylalanine residues .
- Phenylpiperazine moiety : Enhances solubility and modulates selectivity for serotonin/dopamine receptors .
- Thioether linker : Improves metabolic stability compared to ether or amine linkages .
Advanced: How should stability studies be designed under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions for 24–72 hours .
- Analytical monitoring : Use HPLC-DAD to quantify degradation products (e.g., hydrolysis of the carboxamide group) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Advanced: What approaches differentiate pharmacokinetic (PK) properties from structural analogs?
- Comparative solubility assays : Measure logP via shake-flask method (expected logP ~2.5 due to phenylpiperazine) .
- In vitro permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P >1 × 10 cm/s indicates good bioavailability) .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
